(R)-4-(2,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,4-dichloro-D-homophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The addition of two chlorine atoms at the 2 and 4 positions of the phenyl ring and the extension of the carbon chain by one methylene group (homologation) make this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,4-dichloro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Chlorination: The phenyl ring is chlorinated at the 2 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of Fmoc-2,4-dichloro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-homophenylalanine are reacted with Fmoc-chloride under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,4-dichloro-D-homophenylalanine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of Fmoc-2,4-dichloro-D-homophenylalanine can be formed.
Deprotected Amino Acid: Removal of the Fmoc group yields 2,4-dichloro-D-homophenylalanine.
Scientific Research Applications
Fmoc-2,4-dichloro-D-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Proteomics Research: The compound is used in the study of protein structure and function.
Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Fmoc-2,4-dichloro-D-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the Fmoc group can be removed to reveal the free amino group, allowing further reactions or interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar structure but without the chlorine atoms.
Fmoc-2,4-dichloro-L-homophenylalanine: The L-enantiomer of the compound.
Uniqueness
Fmoc-2,4-dichloro-D-homophenylalanine is unique due to the presence of chlorine atoms at the 2 and 4 positions, which can influence its reactivity and interactions in peptide synthesis. The D-configuration also imparts different stereochemical properties compared to its L-counterpart.
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30) |
InChI Key |
CRJTYUFAAFBWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.